N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide
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Overview
Description
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. This particular compound is notable for its fluorescent properties due to the presence of the nitrobenzoxadiazole group, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide typically involves multiple steps:
Formation of the nitrobenzoxadiazole group:
Attachment to the ceramide backbone: The nitrobenzoxadiazole derivative is then coupled with a ceramide backbone through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro group would yield an amine .
Scientific Research Applications
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide has several scientific research applications:
Fluorescent Labeling: Due to its fluorescent properties, it is used as a probe in biological studies to track lipid metabolism and distribution.
Cell Membrane Studies: It is used to study the behavior of ceramides in cell membranes, including their role in signaling pathways.
Cancer Research: The compound is used to investigate the mechanisms of ceramide-induced apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide involves its incorporation into cell membranes where it can influence various signaling pathways. The nitrobenzoxadiazole group allows for the tracking of the compound within biological systems using fluorescence microscopy. The ceramide backbone can interact with specific proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: A similar compound with a shorter fatty acid chain.
NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used for similar applications in lipid studies.
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is unique due to its specific combination of a ceramide backbone with a nitrobenzoxadiazole group, providing both biological activity and fluorescent properties. This dual functionality makes it particularly valuable in research applications where tracking and studying lipid behavior is crucial .
Properties
Molecular Formula |
C42H73N5O6 |
---|---|
Molecular Weight |
744.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H73N5O6/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-25-28-31-40(50)44-37(35-48)39(49)30-27-24-21-18-15-12-11-14-17-20-23-26-29-34-43-36-32-33-38(47(51)52)42-41(36)45-53-46-42/h27,30,32-33,37,39,43,48-49H,2-26,28-29,31,34-35H2,1H3,(H,44,50)/b30-27+/t37-,39+/m0/s1 |
InChI Key |
VBDLKCVULNLCGA-HVRWNUQKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
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